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Compound of Interest

Compound Name: JE-2147

Cat. No.: B1672827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of the investigational

drug JE-2147 with other alternatives, supported by available experimental data. The

information is compiled from publicly accessible research to aid in the independent verification

of JE-2147's antiviral profile.

Executive Summary
JE-2147 is a potent, dipeptide HIV-1 protease inhibitor that has demonstrated significant in

vitro activity against a wide range of HIV-1 and HIV-2 strains. Notably, it has shown efficacy

against viral variants that are highly resistant to multiple other protease inhibitors. The

development of JE-2147, also known as AG1776, appears to have been discontinued, as no

recent clinical trial data is publicly available. This guide summarizes the existing in vitro antiviral

data for JE-2147 and compares it with other protease inhibitors, based on the seminal study by

Yoshimura et al. (1999).

Data Presentation: In Vitro Antiviral Efficacy of JE-
2147 and Comparator Protease Inhibitors
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of JE-2147 and

other protease inhibitors against various strains of HIV-1 and HIV-2 in vitro. Lower IC₅₀ values

indicate greater potency.
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Antiviral Agent
HIV-1LAI (IC₅₀,
µM)

HIV-1Ba-L
(IC₅₀, µM)

HIV-2EHO
(IC₅₀, µM)

Multi-PI-
Resistant HIV-
1 Isolates (IC₅₀
Range, µM)

JE-2147 0.004 0.003 0.008 0.013 - 0.041

Saquinavir

(SQV)
0.003 0.003 0.003 0.01 - >0.1

Ritonavir (RTV) 0.015 0.012 0.12 0.1 - >1.0

Indinavir (IDV) 0.01 0.008 0.02 0.1 - >1.0

Nelfinavir (NFV) 0.02 0.015 0.03 >1.0

Amprenavir

(APV)
0.008 0.006 0.23 >1.0

KNI-272 0.004 0.003 0.008 0.01 - >0.1

RS-346 (ABT-

378)
0.002 0.001 0.005 0.02 - 0.05

Data extracted from Yoshimura, K., et al. (1999). JE-2147: a dipeptide protease inhibitor (PI)

that potently inhibits multi-PI-resistant HIV-1.[1][2]

Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the in vitro

evaluation of anti-HIV compounds, based on standard laboratory practices.

Anti-HIV Assay in Peripheral Blood Mononuclear Cells
(PBMCs)
This assay determines the ability of a compound to inhibit HIV replication in primary human

cells.

Cell Preparation: Human PBMCs are isolated from the blood of healthy, HIV-negative donors

using Ficoll-Paque density gradient centrifugation. The cells are stimulated with
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phytohemagglutinin (PHA) and cultured in RPMI 1640 medium supplemented with fetal

bovine serum (FBS), antibiotics, and interleukin-2 (IL-2).

Viral Infection: PHA-stimulated PBMCs are infected with a known titer of an HIV-1 laboratory

strain (e.g., HIV-1LAI or HIV-1Ba-L).

Compound Treatment: Following viral infection, the cells are washed and resuspended in

fresh medium containing serial dilutions of the test compound (e.g., JE-2147) and

comparator drugs.

Assay Endpoint: The level of viral replication is determined after a set incubation period

(typically 7 days) by measuring the concentration of the HIV-1 p24 capsid protein in the cell

culture supernatant using a p24 antigen enzyme-linked immunosorbent assay (ELISA).[3][4]

Data Analysis: The IC₅₀ value is calculated as the drug concentration that inhibits p24

antigen production by 50% compared to the virus control (no drug).

Anti-HIV Assay in MT-2 Cells
The MT-2 cell line is a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line that

is highly susceptible to HIV-1 infection and exhibits syncytium formation.

Cell Culture: MT-2 cells are maintained in RPMI 1640 medium supplemented with FBS and

antibiotics.

Infection and Treatment: A suspension of MT-2 cells is infected with an HIV-1 or HIV-2 strain

(e.g., HIV-2EHO) in the presence of various concentrations of the test compounds.

Endpoint Measurement: The antiviral activity is assessed by observing the inhibition of virus-

induced cytopathic effects (CPE), specifically the formation of syncytia (giant multinucleated

cells), after a 4-5 day incubation period.[5] Alternatively, viral replication can be quantified by

measuring p24 antigen levels in the supernatant.

IC₅₀ Calculation: The IC₅₀ is determined as the compound concentration that reduces the

number of syncytia or the p24 antigen level by 50% relative to the virus control.

Cytotoxicity Assay (MTT Assay)
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This assay measures the potential of a compound to cause cellular toxicity.

Cell Plating: Cells (e.g., PBMCs or MT-2 cells) are seeded in a 96-well plate.

Compound Incubation: The cells are incubated with a range of concentrations of the test

compound for the same duration as the antiviral assay.

MTT Addition: The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) is added to each well.[6]

Formazan Solubilization: In viable cells, mitochondrial dehydrogenases reduce MTT to a

purple formazan product. A solubilizing agent (e.g., DMSO or a detergent solution) is added

to dissolve the formazan crystals.

Absorbance Reading: The absorbance of the formazan solution is measured using a

spectrophotometer at a wavelength of approximately 570 nm.[6]

CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is the compound concentration

that reduces cell viability by 50% compared to the untreated control. The selectivity index

(SI), calculated as CC₅₀/IC₅₀, is a measure of the compound's therapeutic window.
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Caption: HIV Life Cycle and the Mechanism of Action of JE-2147.
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Caption: A typical workflow for in vitro screening of anti-HIV compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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